

Commercial suppliers and purchasing of Zoxamide-d5

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Compound of Interest

Compound Name: Zoxamide-d5

Cat. No.: B12422247

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Zoxamide-d5: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in **Zoxamide-d5**. It covers commercial sourcing, purchasing information, and detailed experimental protocols.

Commercial Suppliers and Purchasing of Zoxamide-d5

Zoxamide-d5, a deuterated analog of the fungicide Zoxamide, is primarily utilized as an internal standard in analytical and pharmacokinetic research. Its stable isotope labeling allows for precise quantification of Zoxamide in various matrices. Several commercial suppliers offer **Zoxamide-d5** for research purposes. The following tables summarize the available information on suppliers, product details, and purchasing.

Table 1: Commercial Suppliers of **Zoxamide-d5**

Supplier	Website	Contact Information	Notes
Toronto Research Chemicals (TRC)	--INVALID-LINK--	Sold through various distributors such as Biomall and LGC Standards. [1] [2]	A brand of LGC Standards.
CymitQuimica	--INVALID-LINK--	--INVALID-LINK--	Distributor for TRC products. [3]
Santa Cruz Biotechnology	--INVALID-LINK--	--INVALID-LINK--	Offers custom synthesis.
Benchchem	--INVALID-LINK--	--INVALID-LINK--	
Veeprho	--INVALID-LINK--	--INVALID-LINK--	
LGC Standards	--INVALID-LINK--	--INVALID-LINK--	Distributor for TRC products. [2] [4]
Pharmaffiliates	--INVALID-LINK--	--INVALID-LINK--	

Table 2: **Zoxamide-d5** Product and Purchasing Information

Supplier (Brand)	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Purity	Available Quantities	Price
CymitQuimica (TRC)	TR-Z700922	1794760-54-5	C ₁₄ H ₁₁ D ₅ Cl ₃ NO ₂	341.67	Not specified	100 mg	Quote required
Biomall (TRC)	Z700922-10mg	1794760-54-5	Not specified	Not specified	Not specified	10 mg	View Price on Website
Santa Cruz Biotechnology	sc-218403	1794760-54-5	C ₁₄ H ₁₁ D ₅ Cl ₃ NO ₂	341.67	Not specified	Inquire	Quote required
Benchmark	B1146767	1794760-54-5	C ₁₄ H ₁₁ D ₅ Cl ₃ NO ₂	341.67	>98% (Isotopic)	Inquire	Quote required
Veeprho	VZ-IMP-135	1794760-54-5	C ₁₄ H ₁₁ D ₅ Cl ₃ NO ₂	341.67	Not specified	Inquire	Quote required
LGC Standards (TRC)	TRC-Z700922	1794760-54-5	C ₁₄ H ₁₁ D ₅ Cl ₃ NO ₂	341.67	Not specified	Inquire	Quote required
Pharmaffiliates	Not specified	1794760-54-5	C ₁₄ H ₁₁ D ₅ Cl ₃ NO ₂	341.67	High Purity	Inquire	Quote required

Mechanism of Action: Disruption of Microtubule Dynamics

Zoxamide exerts its fungicidal activity by disrupting microtubule dynamics, a critical process for fungal cell division and growth. The primary molecular target of Zoxamide is β -tubulin, a subunit of the microtubule polymer.

Caption: Zoxamide's mechanism of action.

Zoxamide covalently binds to a specific site on the β -tubulin subunit. This binding event inhibits the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule formation and function leads to an arrest of the cell cycle in mitosis, ultimately triggering apoptosis and inhibiting fungal growth.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Zoxamide and its deuterated analog.

Laboratory-Scale Synthesis of Zoxamide-d5

This protocol describes a general method for the laboratory synthesis of **Zoxamide-d5**, primarily for use as an internal standard.

Materials:

- 3,5-dichloro-4-methylbenzoyl chloride
- 3-amino-3-methylpentan-2-one hydrochloride
- Deuterated solvent (e.g., Methanol-d4)
- Triethylamine
- Dichloromethane (anhydrous)
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Deuterium Exchange: Dissolve 3-amino-3-methylpentan-2-one hydrochloride in a minimal amount of deuterated solvent (e.g., Methanol-d4) and stir at room temperature for 24 hours

to facilitate hydrogen-deuterium exchange at the amine and adjacent positions. Remove the solvent under reduced pressure. Repeat this step two more times to ensure a high degree of deuteration.

- **Amine Extraction:** Dissolve the deuterated amine salt in water and basify with a saturated sodium bicarbonate solution. Extract the free amine into dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- **Coupling Reaction:** Dissolve the deuterated amine in anhydrous dichloromethane and cool to 0°C in an ice bath. Add triethylamine to the solution. Slowly add a solution of 3,5-dichloro-4-methylbenzoyl chloride in anhydrous dichloromethane dropwise.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude **Zoxamide-d5**.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **Zoxamide-d5**.
- **Characterization:** Confirm the structure and isotopic purity of the final product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Microtubule Assembly Assay

This assay is used to determine the effect of Zoxamide on the polymerization of tubulin into microtubules.

Materials:

- Purified tubulin protein (e.g., from bovine brain)
- GTP (Guanosine triphosphate) solution
- Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl_2 , 1 mM EGTA)

- Zoxamide stock solution (in DMSO)
- Glycerol
- Spectrophotometer with temperature control

Procedure:

- **Tubulin Preparation:** Resuspend purified tubulin in ice-cold tubulin polymerization buffer. Keep on ice to prevent spontaneous polymerization.
- **Reaction Setup:** In a 96-well plate, add the tubulin polymerization buffer, GTP, and glycerol. Add the desired concentrations of Zoxamide (or DMSO as a vehicle control) to the respective wells.
- **Initiation of Polymerization:** Add the tubulin solution to each well to initiate the polymerization reaction.
- **Measurement:** Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.
- **Data Analysis:** Plot the absorbance values against time to generate polymerization curves. Compare the curves of Zoxamide-treated samples to the control to determine the inhibitory effect.

Covalent Binding Assay of Zoxamide to β -tubulin

This assay confirms the covalent interaction between Zoxamide and its target protein, β -tubulin.

Caption: Workflow for Zoxamide- β -tubulin binding assay.

Materials:

- Fungal cell culture (e.g., *Phytophthora capsici*)
- Radiolabeled Zoxamide (e.g., [^3H]-Zoxamide)

- Lysis buffer
- Protein assay reagent (e.g., Bradford reagent)
- SDS-PAGE gels and running buffer
- Autoradiography film or digital imager

Procedure:

- **Cell Culture and Lysis:** Grow the fungal cells to the desired density. Harvest the cells and lyse them in a suitable lysis buffer to extract the total protein.
- **Protein Quantification:** Determine the total protein concentration of the lysate using a standard protein assay.
- **Incubation with Radiolabeled Zoxamide:** Incubate a fixed amount of the protein lysate with varying concentrations of [³H]-Zoxamide for a specific time at room temperature. Include a control with a large excess of non-radiolabeled Zoxamide to determine non-specific binding.
- **SDS-PAGE:** Separate the proteins in the incubated lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Autoradiography:** Dry the gel and expose it to an autoradiography film or a digital imager to detect the radiolabeled protein bands.
- **Analysis:** Identify the protein band that specifically incorporates the radiolabel. This can be confirmed to be β -tubulin by Western blotting with an anti- β -tubulin antibody on a parallel gel. The intensity of the radiolabeled band will correlate with the amount of covalent binding.

This technical guide provides a foundational understanding of **Zoxamide-d5** for research applications, from sourcing the compound to performing key experiments to elucidate its mechanism of action. For specific applications, further optimization of the described protocols may be necessary.

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